molecular formula C12H11N3O B3361144 6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one CAS No. 91486-85-0

6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one

Cat. No.: B3361144
CAS No.: 91486-85-0
M. Wt: 213.23 g/mol
InChI Key: GWXWOHQZRDADEZ-UHFFFAOYSA-N
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Description

6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one is a heterocyclic compound that belongs to the diazepinoindole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one typically involves the reaction of 3-(N-aryl-N-chloroacetyl)amino-2-formylindoles with substituted anilines. This reaction yields 1,4-diaryl-2-oxo-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indol-4-ium chlorides. Reduction of these chlorides affords the corresponding hexahydro derivatives .

Industrial Production Methods

the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,6-Tetrahydro[1,4]diazepino[6,5-b]indole
  • 1,2,3,4,5,6-Hexahydro[1,4]diazepino[6,5-b]indole
  • Pyrido[3,2-b]indole
  • Pyrimido[5,4-b]indole

Uniqueness

6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one is unique due to its specific substitution pattern and the presence of a methyl group at the 6-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-methyl-2,3-dihydrodiazepino[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-15-10-5-3-2-4-8(10)9-7-13-14-12(16)6-11(9)15/h2-7,13H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXWOHQZRDADEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=CNNC(=O)C=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10525835
Record name 6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10525835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91486-85-0
Record name 6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10525835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one
Reactant of Route 2
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6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one
Reactant of Route 3
6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one
Reactant of Route 4
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6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one
Reactant of Route 5
6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one
Reactant of Route 6
Reactant of Route 6
6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one

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